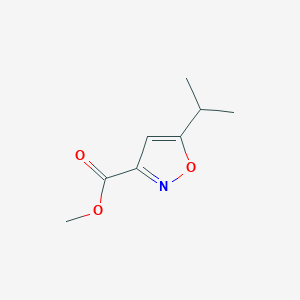

Methyl 5-isopropylisoxazole-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-propan-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPRXWPACIPPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 5 Isopropylisoxazole 3 Carboxylate

Established Synthetic Routes to the Isoxazole (B147169) Core

The foundational methods for synthesizing the isoxazole scaffold of Methyl 5-isopropylisoxazole-3-carboxylate rely on classical organic reactions, including cyclization and esterification, which provide reliable pathways to the desired structure.

Synthesis via Cyclization of Methyl 2,4-dioxo-4-substituted butanoates with Hydroxylamine (B1172632) Hydrochloride

A primary and effective route to the isoxazole ring is the reaction between a 1,3-dicarbonyl compound and hydroxylamine. rsc.org For the synthesis of this compound, the key precursor is a methyl ester of a 2,4-dioxo-butanoic acid bearing an isopropyl group. The process involves the condensation-cyclization of a suitable β-ketoester, specifically methyl 5-methyl-2,4-dioxohexanoate, with a hydroxylamine salt, such as hydroxylamine hydrochloride.

The reaction mechanism proceeds through the initial formation of an oxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. A similar industrial process for a related compound involves a one-pot synthesis where a Claisen condensation is followed by cyclization with a hydroxylamine salt without the separation of intermediates. google.com

Table 1: Key Reactants for Cyclization Synthesis

| Reactant | Role |

|---|---|

| Methyl 5-methyl-2,4-dioxohexanoate | 1,3-Dicarbonyl precursor providing the carbon backbone |

| Hydroxylamine Hydrochloride | Source of nitrogen and oxygen for the heterocycle |

| Base (e.g., Sodium Hydroxide) | Catalyst for condensation and cyclization |

Esterification of 5-Isopropylisoxazole-3-carboxylic Acid

Another fundamental approach involves the synthesis of the isoxazole core with a carboxylic acid group at the 3-position, followed by esterification. This method allows for the independent preparation and purification of 5-isopropylisoxazole-3-carboxylic acid before its conversion to the methyl ester.

The esterification is typically achieved through the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com This process involves treating 5-isopropylisoxazole-3-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the formation of the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol, and finally, the elimination of a water molecule to yield this compound. youtube.com

Table 2: Fischer Esterification Reaction Components

| Component | Function |

|---|---|

| 5-Isopropylisoxazole-3-carboxylic Acid | Carboxylic acid substrate |

| Methanol | Alcohol reactant and solvent |

| Acid Catalyst (e.g., H₂SO₄) | Protonates the carbonyl to activate the substrate |

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles like this compound requires control over the orientation of the substituents on the isoxazole ring, a concept known as regioselectivity. Two main methodologies are employed for the construction of the isoxazole framework: the reaction of hydroxylamine with a three-carbon electrophilic variant and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. core.ac.uk

When using 1,3-dicarbonyl compounds, the regioselectivity can be influenced by reaction conditions. rsc.org For instance, the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds that have a leaving group is a common strategy. acs.org The reaction of chalcones with hydroxylamine hydrochloride using K₂CO₃ as a solid support under microwave conditions has also been shown to produce 3,5-diarylisoxazoles regioselectively. acs.org The choice of starting materials and reaction conditions is crucial for selectively obtaining the 3,5-disubstituted isomer over the 3,4- or 4,5-disubstituted alternatives. rsc.orgacs.org

Exploration of Advanced Synthetic Strategies for Isoxazole Scaffolds

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and versatile methods. For isoxazole synthesis, this includes metal-free approaches and powerful cycloaddition reactions.

Metal-Free Approaches to Isoxazole Formation

In recent years, there has been a significant push to develop synthetic routes that avoid the use of metal catalysts, which can be costly, toxic, and difficult to remove from the final product. rsc.orgnih.gov Metal-free strategies for isoxazole synthesis are considered more eco-friendly. rsc.org

One such method is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. nih.gov The use of an organic base like DBU facilitates the reaction without the need for a metal catalyst. rsc.org Other metal-free protocols involve the use of oxidizing agents such as sodium hypochlorite (B82951) to generate the nitrile oxide intermediate. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is arguably the most effective and widely utilized method for synthesizing the isoxazole ring. nih.govnih.govresearchgate.net This [3+2] cycloaddition is a powerful tool for constructing five-membered heterocycles. researchgate.net

In this reaction, the nitrile oxide acts as the 1,3-dipole and the alkyne serves as the dipolarophile. nih.gov Nitrile oxides are unstable and are typically generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). nih.govnih.gov For the synthesis of this compound, the required precursors would be a nitrile oxide derived from isobutyraldehyde (B47883) oxime and methyl propiolate. The reaction proceeds in a concerted pericyclic mechanism or a stepwise mechanism through a diradical intermediate to regioselectively form the 3,5-disubstituted isoxazole. nih.gov While this reaction can proceed without a catalyst, copper and ruthenium catalysts are sometimes used to improve yields and regioselectivity, especially with terminal alkynes. nih.govnih.gov

Table 3: Components for 1,3-Dipolar Cycloaddition

| Component | Example Precursor | Role |

|---|---|---|

| 1,3-Dipole | Nitrile Oxide | Provides N-O and one carbon atom for the ring |

| Dipolarophile | Methyl Propiolate | Provides two carbon atoms for the ring |

Catalytic Methods for Isoxazole Ring Assembly (e.g., AuCl3-catalyzed cycloisomerization)

Gold catalysts, particularly gold(III) chloride (AuCl3), have emerged as powerful tools in organic synthesis for promoting the formation of heterocyclic systems under mild conditions. One of the most effective methods for isoxazole synthesis is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgresearchgate.net This transformation provides an efficient route to variously substituted isoxazoles with high yields and selectivity. organic-chemistry.org

The reaction mechanism is proposed to initiate with the π-activation of the alkyne's triple bond in the α,β-acetylenic oxime substrate by the carbophilic AuCl3 catalyst. This activation facilitates a 5-endo-dig cyclization, where the nucleophilic oxime oxygen attacks the activated alkyne. The subsequent protodeauration of the resulting intermediate yields the stable aromatic isoxazole ring. organic-chemistry.org

Research by Perumal and coworkers has demonstrated the efficacy of this method for a range of α,β-acetylenic oximes, achieving excellent yields in short reaction times. organic-chemistry.org The reaction is typically carried out using a low catalyst loading (e.g., 1 mol%) in a solvent like dichloromethane (B109758) at a moderate temperature of 30°C. organic-chemistry.org This methodology is versatile, allowing for the synthesis of 3-substituted, 5-substituted, and 3,5-disubstituted isoxazoles by choosing appropriately substituted acetylenic oxime precursors. researchgate.net For instance, the synthesis of a 5-alkyl substituted isoxazole, structurally related to the target compound, proceeds efficiently under these conditions.

One of the significant advantages of this gold-catalyzed method is its compatibility with various functional groups. For example, substrates containing silyl (B83357) groups remain intact during the reaction, a feature not always observed with other synthetic methods. organic-chemistry.org Furthermore, the reaction conditions are mild, avoiding the need for strong acids or bases and high temperatures that are often required in traditional isoxazole syntheses. organic-chemistry.org

Table 1: AuCl3-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes This table presents a selection of substrates and their corresponding yields and reaction times in the AuCl3-catalyzed synthesis of 3,5-disubstituted isoxazoles. Data is adapted from research by Perumal et al. organic-chemistry.org

| Entry | R1 (at C3) | R2 (at C5) | Time (min) | Yield (%) |

| 1 | Phenyl | Methyl | 30 | 92 |

| 2 | 4-Methoxyphenyl | Phenyl | 30 | 93 |

| 3 | 4-Chlorophenyl | Phenyl | 45 | 90 |

| 4 | n-Hexyl | Phenyl | 30 | 91 |

| 5 | Phenyl | n-Propyl | 30 | 90 |

| 6 | Thiophen-2-yl | Phenyl | 40 | 89 |

This catalytic approach represents a significant advancement in the synthesis of isoxazoles, offering a mild, efficient, and highly adaptable route to a wide array of substituted derivatives.

Microwave-Assisted and Ultrasonication Techniques

In the pursuit of greener and more efficient chemical processes, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of heterocyclic compounds, including isoxazoles. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. abap.co.in

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. abap.co.in This efficient energy transfer can accelerate reaction rates, often by orders of magnitude. For isoxazole synthesis, microwave irradiation has been successfully employed in reactions such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.net

Studies comparing microwave-assisted synthesis with conventional heating for the preparation of isoxazole derivatives consistently demonstrate the superiority of the microwave approach. For instance, reactions that require several hours of reflux under conventional conditions can often be completed within minutes under microwave irradiation, with yields improving significantly. This rapid, high-yield synthesis is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the formation of byproducts. abap.co.in

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazole Derivatives This table illustrates the typical improvements in reaction time and yield when using microwave irradiation compared to conventional heating for the synthesis of various isoxazole derivatives. researchgate.net

| Compound | Method | Time | Yield (%) |

| 3,5-Diphenylisoxazole | Conventional | 8 hours | 65 |

| Microwave | 8 min | 80 | |

| 5-(4-Chlorophenyl)-3-phenylisoxazole | Conventional | 6 hours | 69 |

| Microwave | 6 min | 82 | |

| 3-Amino-5-methylisoxazole Schiff Base | Conventional | 3 hours | 75 |

| Microwave | 30 sec | 92 |

Ultrasonication-Assisted Synthesis:

Ultrasonication, or the use of high-frequency sound waves (typically >20 kHz), provides another non-conventional energy source for promoting chemical reactions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. nih.govresearchgate.net

This technique has been effectively applied to various synthetic routes for isoxazoles, including multicomponent reactions. researchgate.net For example, the one-pot synthesis of 3,5-disubstituted isoxazoles can be achieved in high yields and short reaction times under ultrasonic irradiation. researchgate.net Sonochemistry offers a green alternative to traditional methods, often allowing reactions to proceed at lower bulk temperatures and in environmentally benign solvents like water. researchgate.net The operational simplicity and efficiency of ultrasound-assisted synthesis make it an attractive method for the construction of the isoxazole scaffold. nih.govresearchgate.net

Table 3: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles via Multicomponent Reaction This table shows examples of the synthesis of isoxazole derivatives using ultrasonication, highlighting the short reaction times and high yields achieved. researchgate.net

| Entry | Aldehyde | Primary Amine | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Benzylamine | 15 | 94 |

| 2 | 4-Methoxybenzaldehyde | Cyclohexylamine | 13 | 96 |

| 3 | Benzaldehyde | n-Butylamine | 17 | 88 |

| 4 | 2-Naphthaldehyde | Benzylamine | 15 | 92 |

Both microwave and ultrasonication techniques represent powerful, green, and efficient alternatives for the synthesis of isoxazole derivatives, offering significant advantages over conventional synthetic protocols.

Reaction Chemistry and Derivatization Strategies of Methyl 5 Isopropylisoxazole 3 Carboxylate

Hydrolysis of the Ester Moiety to Carboxylic Acid Derivatives

Conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, unlocking a wide range of subsequent derivatization pathways. This can be achieved under both basic and acidic conditions.

Base-Mediated Hydrolysis (e.g., using LiOH or NaOH)

Saponification using alkali hydroxides is a common and efficient method for the hydrolysis of isoxazole (B147169) esters. The reaction typically proceeds by nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. For analogous isoxazole esters, this reaction is often carried out at room temperature in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol (B129727), and water to ensure solubility of both the substrate and the inorganic base. chemicalbook.com

For example, the hydrolysis of 3-methyl-isoxazole-5-carboxylic acid ethyl ester was achieved in high yield using sodium hydroxide in a THF/methanol/water system, stirring at room temperature for 18-20 hours. chemicalbook.com After the reaction, acidification is necessary to protonate the carboxylate salt and isolate the carboxylic acid product. chemicalbook.com

Table 1: Conditions for Base-Mediated Hydrolysis of an Isoxazole Ester

| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-methyl-isoxazole-5-carboxylic acid ethyl ester | Sodium Hydroxide (NaOH), 1N HCl (for workup) | Tetrahydrofuran/Methanol/Water | 20 °C | 18-20 h | 90% | chemicalbook.com |

Acid-Mediated Hydrolysis

Acid-catalyzed hydrolysis provides an alternative route to the carboxylic acid. This method can be advantageous when the substrate contains base-sensitive functional groups. The reaction mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. Strong mineral acids like sulfuric acid (H₂SO₄) are typically employed.

In a related process, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate was successfully performed using 60% aqueous H₂SO₄. google.com This method was noted to be significantly faster and higher yielding compared to other acidic conditions, reducing reaction time from 9 hours to 3.5 hours and minimizing the formation of by-products associated with prolonged exposure to acidic reflux conditions. google.com

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring can undergo electrophilic aromatic substitution, with the C4-position being the most nucleophilic and thus the most common site of reaction. This allows for the introduction of various functional groups that can be further elaborated.

Halogenation at the 4-Position (e.g., Bromination with N-Bromosuccinimide)

Halogenation at the 4-position is a key step for introducing a handle for further functionalization. N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction with activated aromatic compounds can proceed efficiently, often without the need for a strong Lewis acid catalyst. wikipedia.org For isoxazoles, direct bromination with NBS provides a regioselective route to the 4-bromo derivative. For instance, a simple and regioselective bromination at the C7 position of 4-sulfonamido-1H-indazoles was achieved with N-bromosuccinimide, highlighting its effectiveness in halogenating specific positions on heterocyclic rings. nih.gov

While a specific example for Methyl 5-isopropylisoxazole-3-carboxylate is not detailed in the provided results, the general reactivity pattern of isoxazoles and other heterocycles strongly supports the feasibility of this transformation. nih.govnih.gov The reaction would likely proceed by treating the isoxazole ester with NBS in a suitable solvent like acetonitrile (B52724) or DMF.

Subsequent Functionalization via Cross-Coupling Reactions (e.g., Palladium-catalyzed coupling with trimethylboroxine)

The 4-halo-isoxazole derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. researchgate.netyoutube.comyoutube.com

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.commdpi.com The reaction of a 4-bromo-isoxazole with an organoboron reagent, such as an arylboronic acid or trimethylboroxine (B150302) (for methylation), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or Cs₂CO₃) would yield the corresponding 4-substituted isoxazole. mdpi.comrsc.org Research on 4-iodoisoxazoles has demonstrated their utility in various palladium-catalyzed reactions to produce highly substituted isoxazoles. nih.gov

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling

| Halide Substrate | Boron Reagent | Catalyst | Base | Solvent | General Outcome | Reference |

|---|---|---|---|---|---|---|

| 4-Halo-isoxazole derivative | Arylboronic acid or ester | Pd(0) or Pd(II) complex | K₂CO₃, Cs₂CO₃, etc. | Dioxane, Toluene (B28343), DMF, Water | 4-Aryl-isoxazole derivative | researchgate.netmdpi.comrsc.org |

Transformations of the Carboxylic Acid Functionality

Once 5-isopropylisoxazole-3-carboxylic acid is obtained via hydrolysis, its carboxylic acid group serves as a versatile handle for numerous chemical transformations. A primary application is the formation of amides through coupling with various amines.

This transformation typically requires the activation of the carboxylic acid. Standard coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) are highly effective for this purpose. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. google.com These methods provide access to a diverse library of isoxazole-3-carboxamides, which are of significant interest in medicinal chemistry. nih.govresearchgate.net Other green and one-pot methods avoiding traditional coupling reagents are also being developed, relying on the in-situ formation of intermediates like thioesters. nih.govrsc.org

Amide Bond Formation with Amines (e.g., using HATU, PyBroP, DCC/HOBT)

The conversion of the methyl ester of 5-isopropylisoxazole-3-carboxylic acid to its corresponding amides is a fundamental derivatization strategy. This transformation is typically achieved by first hydrolyzing the ester to the free carboxylic acid, followed by coupling with a desired amine using a peptide coupling reagent. Common reagents for this purpose include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), and the DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole) system.

Using HATU: HATU is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with challenging substrates. mychemblog.com The reaction proceeds by activating the carboxylic acid to form a highly reactive OAt-ester, which then readily reacts with the amine. mychemblog.com The process is typically carried out in an aprotic polar solvent like DMF in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). mychemblog.comnih.gov For instance, the coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid with resin-bound peptides has been successfully performed using HATU and DIPEA. nih.gov

Using PyBroP: PyBroP is another powerful phosphonium-based coupling reagent, particularly effective for sterically hindered amino acids and weakly nucleophilic amines like anilines. researchgate.net It activates the carboxylic acid by forming a phosphonium (B103445) ester intermediate. This method has been successfully applied in microwave-irradiated syntheses, which can accelerate the reaction. researchgate.net

Using DCC/HOBt: The combination of DCC and HOBt is a classic and widely used method for amide bond formation. chemistrysteps.com DCC activates the carboxylic acid to form an O-acylisourea intermediate. chemistrysteps.com This intermediate can then react directly with the amine or, preferably, react with HOBt to form an active ester. This active ester is less prone to side reactions and racemization, and it reacts smoothly with the amine to yield the desired amide. chemistrysteps.com The main drawback of this method is the formation of the dicyclohexylurea (DCU) byproduct, which is often insoluble and requires removal by filtration. chemistrysteps.com A water-soluble alternative, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is often used to simplify purification. nih.govresearchgate.net This methodology has been employed in the synthesis of various indole-isoxazole carboxamides. researchgate.net

Below is a table summarizing typical conditions for these amide coupling reactions.

| Coupling Reagent | Base | Solvent | Typical Conditions | Ref. |

| HATU | DIPEA | DMF | Room temperature, 1-4 hours | mychemblog.comnih.gov |

| PyBroP | DIPEA or Et3N | Acetonitrile, DCM | Microwave irradiation or room temperature overnight | researchgate.net |

| DCC/HOBt | Et3N or DIPEA | DCM, DMF | 0 °C to room temperature, 4-12 hours | chemistrysteps.comresearchgate.net |

N-Methylation of Amide Derivatives

Once the amide derivatives of 5-isopropylisoxazole-3-carboxylic acid are synthesized, further modification can be achieved through N-alkylation, most commonly N-methylation. This structural change can significantly impact the molecule's biological activity and physicochemical properties, such as solubility and membrane permeability.

The N-methylation of a secondary amide (R-CO-NH-R') to a tertiary amide (R-CO-N(CH₃)-R') is typically performed by deprotonating the amide nitrogen with a strong base, followed by reaction with a methylating agent. Common conditions involve the use of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

| Base | Methylating Agent | Solvent | Typical Conditions |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF or DMF | 0 °C to room temperature |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone or DMF | Room temperature to 60 °C |

| Cesium Carbonate (Cs₂CO₃) | Methyl Iodide (CH₃I) | Acetonitrile or DMF | Room temperature |

Thioamide Formation

The conversion of the carbonyl group of an amide to a thiocarbonyl group, forming a thioamide, is a valuable transformation in medicinal chemistry, as thioamides can act as bioisosteres of amides with altered chemical and biological properties. chemrxiv.org The most common method for this conversion is the thionation of the corresponding amide derivative of 5-isopropylisoxazole-3-carboxylic acid using a thionating agent.

Lawesson's reagent is the most widely used reagent for this purpose. chemrxiv.org The reaction involves heating the amide with Lawesson's reagent in an anhydrous, high-boiling solvent like toluene or xylene. Another common reagent is phosphorus pentasulfide (P₄S₁₀). chemrxiv.org

Additionally, it is possible to synthesize thioamides directly from the ester, this compound. A method utilizing thiourea (B124793) as the sulfur source under solvothermal conditions has been reported for the conversion of esters to thioesters and amides to thioamides, presenting a potentially more direct route. researchgate.net

Preparation of Weinreb Amides

The methyl ester of 5-isopropylisoxazole-3-carboxylate can be converted into the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. Weinreb amides are exceptionally useful synthetic intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org They can also be selectively reduced to aldehydes. arkat-usa.org

The direct conversion of an ester to a Weinreb amide is typically achieved by treatment with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable Lewis acid or organometallic reagent. wikipedia.orgmychemblog.com Reagents such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) are effective for this transformation. wikipedia.orgmychemblog.com The reaction is usually performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) at low to ambient temperatures. Another approach involves using a non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride, to first activate the N,O-dimethylhydroxylamine before adding the ester. wikipedia.org

Modification of the Ester Group to Other Carboxyl Derivatives

Reduction Reactions to Alcohols

A fundamental transformation of the ester group in this compound is its reduction to a primary alcohol, yielding (5-isopropylisoxazol-3-yl)methanol. This alcohol serves as a versatile building block for further synthetic elaborations, such as ether formation or oxidation to the corresponding aldehyde.

The reduction of esters to primary alcohols requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. The most commonly used reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and usually requires a subsequent aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

While no specific literature detailing the reduction of this compound was found in the search results, this is a standard and highly reliable transformation for a wide variety of esters.

| Reagent | Solvent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 °C to reflux, followed by aqueous workup |

Structural Modifications and Structure Activity Relationship Sar Investigations of Methyl 5 Isopropylisoxazole 3 Carboxylate Derivatives

Design Principles for Isoxazole-Based Molecular Scaffolds

The design of isoxazole-based molecular scaffolds is guided by several key principles aimed at optimizing their therapeutic potential. The isoxazole (B147169) ring itself is an attractive pharmacophore due to its electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net The arrangement of its heteroatoms can lead to favorable interactions with biological targets. researchgate.net

Furthermore, the isoxazole scaffold's weak N-O bond can be exploited in prodrug strategies, where the ring is cleaved under specific physiological conditions to release an active metabolite. This inherent chemical liability can be turned into a design advantage for targeted drug delivery. The versatility in the synthesis of isoxazole derivatives, often through [3+2] cycloaddition reactions, allows for the creation of large libraries of compounds for high-throughput screening, facilitating the rapid exploration of chemical space around the isoxazole core. nih.gov

Impact of Substituent Variation at the 5-Position of the Isoxazole Ring

The substituent at the 5-position of the isoxazole ring plays a crucial role in determining the biological activity of its derivatives. Alterations at this position can significantly impact the molecule's interaction with its target, as well as its pharmacokinetic profile.

The nature of the alkyl group at the 5-position of the isoxazole ring can have a profound effect on the biological activity of the resulting derivatives. The size, shape, and lipophilicity of the alkyl substituent can influence how the molecule fits into the binding pocket of a target protein and can also affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific SAR data for a systematic variation of alkyl groups on Methyl 5-isopropylisoxazole-3-carboxylate is not extensively available, general principles of medicinal chemistry suggest that increasing the steric bulk from methyl to ethyl, sec-butyl, and tert-butyl can lead to varied outcomes. A larger, more sterically demanding group like tert-butyl might enhance selectivity for a particular target if the binding pocket can accommodate it, or it could lead to a decrease in activity due to steric hindrance. The increased lipophilicity with larger alkyl chains can improve membrane permeability but may also lead to increased metabolic susceptibility and reduced aqueous solubility.

For example, in a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, the methyl group at the 5-position was found to be a key feature in their antitubercular activity. researchgate.net The specific interactions of the 5-substituent are crucial, and even small changes can lead to significant differences in potency and selectivity.

Table 1: Impact of 5-Alkyl Substituent on Biological Activity (Hypothetical Data Based on General Principles)

| 5-Alkyl Group | Predicted Biological Activity | Rationale |

| Methyl | Moderate | Small, non-bulky group, may fit into a wide range of binding pockets. |

| Ethyl | Moderate to High | Increased lipophilicity may enhance cell permeability. |

| sec-Butyl | Variable | Increased steric bulk may enhance selectivity or cause steric hindrance. |

| tert-Butyl | Variable | High steric bulk can significantly impact binding and selectivity. |

Replacing the alkyl group at the 5-position with cycloalkyl or aryl moieties introduces significant structural diversity and can lead to compounds with altered biological activities. Cycloalkyl groups, such as cyclopropyl (B3062369) or cyclohexyl, can introduce conformational rigidity and explore different regions of a binding pocket compared to their linear alkyl counterparts.

Aryl substituents at the 5-position can engage in π-π stacking interactions with aromatic residues in the target protein, potentially leading to a significant increase in binding affinity. The electronic properties of the aryl ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups, which can further modulate the compound's activity. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their xanthine (B1682287) oxidase inhibitory activity. nih.gov Similarly, in another study, 5-arylisoxazole derivatives showed promising antioxidant and antimicrobial activities, with the substitution pattern on the aryl ring influencing the potency. shd-pub.org.rs

Table 2: Representative 5-Aryl Isoxazole Derivatives and their Biological Activity

| Compound | 5-Aryl Substituent | Biological Activity | Reference |

| 5-(3-nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide | 3-Nitrophenyl | Acetylcholinesterase inhibitor (IC50 = 1.23 μM) | researchgate.net |

| 5-(3-chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide | 3-Chlorophenyl | Butyrylcholinesterase inhibitor (IC50 = 9.71 μM) | researchgate.net |

| (3-(4-chlorophenyl)isoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | 4-Chlorophenyl | Good antioxidant and antimicrobial activity | shd-pub.org.rs |

Influence of Substitutions at the 3-Position of the Isoxazole Ring

Substitutions at the 3-position of the isoxazole ring are also critical in defining the pharmacological profile of these derivatives. This position is often a key interaction point with the target protein. For instance, in the development of inhibitors for various enzymes, the nature of the substituent at the 3-position can dictate the potency and selectivity of the compound.

In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the 3-position was found to be crucial for activity. nih.gov While this is an indazole ring system, the principle of the importance of the substituent and its orientation at a position analogous to the 3-position of an isoxazole is highlighted.

For isoxazole derivatives, the presence of an aryl group at the 3-position has been shown to be important for various biological activities. The electronic nature of this aryl ring can be modulated to optimize interactions with the target. For example, in a series of 2-(3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates, various substituted aryl groups at the 3-position led to compounds with significant antioxidant and antimicrobial properties. shd-pub.org.rs

Modifications to the Carboxylate Group and its Bioisosteric Replacements

The carboxylate group at the 3-position of this compound is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Therefore, modifications to this group or its replacement with bioisosteres are common strategies in drug design. nih.gov

One of the most common modifications of a carboxylate group is its conversion to a carboxamide. This change from an acidic carboxylate to a more neutral amide can have a significant impact on the molecule's properties. Carboxamides are generally more lipophilic and less prone to ionization at physiological pH, which can lead to improved cell permeability and oral bioavailability.

The introduction of a carboxamide linkage also introduces a new hydrogen bond donor (the N-H group) and can alter the conformational preferences of the molecule. The substituents on the amide nitrogen can be varied to explore new interactions with the target and to modulate the compound's properties further. For example, the synthesis of 5-methylisoxazole-3-carboxamide derivatives and their evaluation as antitubercular agents demonstrated that the nature of the substituent on the amide nitrogen was critical for activity. researchgate.net

The conformational impact of the carboxamide group can be significant. The amide bond has a planar character due to resonance, which can restrict the rotation of the molecule and lock it into a specific conformation that is favorable for binding to the target. The orientation of the N-H and C=O groups can lead to different hydrogen bonding patterns compared to the parent carboxylate. In a study of isoxazole carboxamide derivatives, the conformation of the carboxamide linker was found to be important for their activity as COX inhibitors.

Table 3: Comparison of Carboxylate and Carboxamide Analogs

| Functional Group | Key Properties | Potential Impact on Biological Activity |

| Carboxylate (-COOH) | Acidic, can form ionic bonds and hydrogen bonds. | Can be crucial for binding to certain targets, but may limit cell permeability. |

| Carboxamide (-CONH-R) | Neutral, can act as hydrogen bond donor and acceptor. | Can improve cell permeability and metabolic stability. The 'R' group allows for further structural modifications to optimize activity. |

Investigation of Methyl Sulfonate Isosteres

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a compound's properties while retaining its biological activity. drughunter.comcambridgemedchemconsulting.comacs.org One such strategy involves the replacement of a carboxylic acid or its ester, like the methyl carboxylate group in this compound, with a methyl sulfonate or related sulfonic acid derivative. Sulfonic acids and their derivatives are known non-classical bioisosteres of carboxylic acids. nih.gov

While both carboxylic acids and sulfonic acids are acidic and can participate in hydrogen bonding and ionic interactions, they possess distinct physicochemical properties. Sulfonic acids are stronger acids than carboxylic acids, which can influence the ionization state of a molecule at physiological pH and potentially alter its interaction with biological targets. nih.gov The geometry also differs; the carboxylate group is planar, whereas the sulfonate group is tetrahedral, which can affect the molecule's three-dimensional conformation and how it fits into a binding pocket. nih.gov

In the context of isoxazole derivatives, replacing the methyl carboxylate at the 3-position with a methyl sulfonate or a related sulfonamide could lead to several potential outcomes:

Altered Binding Affinity: The change in acidity, geometry, and hydrogen bonding capacity could either enhance or diminish the binding affinity for a target protein.

Improved Pharmacokinetic Properties: Sulfonamides, for instance, are generally more metabolically stable and can exhibit better membrane permeability compared to carboxylic acids. drughunter.com

Novel Intellectual Property: Such a modification can lead to new chemical entities with distinct patentability.

A hypothetical SAR study could involve the synthesis of a series of isosteres to probe the importance of the acidic group at the 3-position.

Table 1: Hypothetical Methyl Sulfonate Isosteres for SAR Studies

| Compound | R Group at C-3 | Rationale for Investigation |

| Parent | -COOCH₃ | Reference compound |

| 1 | -SO₃H | Investigates the effect of a strongly acidic, non-planar isostere. |

| 2 | -SO₂NH₂ | Explores the impact of a sulfonamide group, which has different H-bonding properties. |

| 3 | -SO₂CH₃ | Examines the effect of a non-acidic sulfone group. |

The biological evaluation of these compounds would provide valuable insights into the structural requirements for activity at the 3-position of the isoxazole ring.

Exploration of Linker Structures Between Core and Peripheral Moieties

Key aspects of linker design include:

Length: The length of the linker determines the distance between the isoxazole core and the peripheral group, which is critical for optimal interaction with the target. nih.gov Studies on various molecular scaffolds have shown that even small changes in linker length can lead to significant differences in biological activity. nih.gov

Flexibility: The rigidity or flexibility of the linker influences the conformational freedom of the molecule. A rigid linker may lock the molecule in a bioactive conformation, leading to higher potency, but it may also introduce strain. A flexible linker allows the molecule to adopt various conformations to fit into the binding site, but this can come with an entropic penalty upon binding.

Composition: The atoms and functional groups within the linker (e.g., ethers, amides, alkyl chains) affect its polarity, hydrogen bonding capacity, and metabolic stability. nih.gov

A systematic exploration of linker structures is a common strategy to optimize the activity of a lead compound.

Table 2: Examples of Linker Variations for SAR Exploration

| Linker Type | Example Structure Fragment | Properties Investigated |

| Flexible Alkyl Chain | -CH₂-CH₂-CH₂- | Impact of length and flexibility. |

| Rigid Aromatic | -C₆H₄- | Constrains the orientation of the peripheral group. |

| Polar Ether | -O-CH₂-CH₂- | Introduces polarity and potential for H-bonding. |

| Amide | -NH-CO- | Provides H-bond donor/acceptor sites and rigidity. |

By synthesizing and testing a library of compounds with diverse linkers, researchers can map the spatial and electronic requirements of the target's binding site and identify the optimal linker for a desired biological effect. nih.gov

Regiochemical Considerations in Isoxazole Derivatization

The regioselectivity of chemical reactions is a critical consideration in the synthesis of isoxazole derivatives. The substitution pattern on the isoxazole ring dictates the spatial arrangement of functional groups and, consequently, the biological activity. For a 3,5-disubstituted isoxazole like this compound, further derivatization can occur at the 4-position, or by modifying the existing substituents at the 3- and 5-positions.

The synthesis of polysubstituted isoxazoles often relies on cycloaddition reactions, and controlling the regiochemistry is a key challenge. rsc.orgnih.gov For example, the [3+2] cycloaddition of a nitrile oxide with an alkyne is a common method for forming the isoxazole ring. nih.govresearchgate.net The regiochemical outcome of this reaction (i.e., whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed) depends on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.gov

Several strategies have been developed to achieve regioselective synthesis of isoxazoles:

Use of Directing Groups: Certain functional groups on the starting materials can direct the cycloaddition to occur in a specific orientation.

Catalyst Control: The use of metal catalysts, such as copper or ruthenium, can influence the regioselectivity of the cycloaddition, often favoring the formation of a single isomer. nih.gov

Choice of Synthetic Route: Different synthetic strategies can lead to different regioisomers. For instance, the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) can yield a mixture of isoxazole isomers, and the reaction conditions can be tuned to favor one over the other. rsc.org

When derivatizing the existing this compound core, functionalization at the 4-position is a common approach to introduce further diversity. This can be achieved through reactions such as halogenation followed by cross-coupling, or by direct C-H functionalization. The choice of reaction conditions is crucial to ensure that the reaction occurs regioselectively at the desired position without affecting the existing functional groups. beilstein-journals.orgnih.govolemiss.edu

Academic Approaches to Scaffold Hopping Using the Isoxazole Core

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify new molecular cores that are structurally different from a known active compound but retain similar biological activity. researchgate.netacs.org This approach is valuable for discovering novel chemical entities with improved properties or for navigating around existing patents. namiki-s.co.jp The isoxazole ring, being a versatile and synthetically accessible heterocycle, can serve as an excellent starting point for scaffold hopping. researchgate.net

Academic approaches to scaffold hopping from an isoxazole core can be broadly categorized as:

Fragment-based or Bioisosteric Replacement: This involves replacing the isoxazole ring with other five- or six-membered heterocycles that have similar spatial and electronic properties. Examples of potential replacements for an isoxazole ring include pyrazole, oxazole, thiazole, or even a pyridine (B92270) ring. namiki-s.co.jp The goal is to mimic the key interactions of the original isoxazole scaffold with its biological target.

Computational Methods: A variety of computational tools are used to facilitate scaffold hopping. These include:

Pharmacophore Modeling: A pharmacophore model of an active isoxazole derivative is created, which defines the essential three-dimensional arrangement of functional groups required for activity. This model is then used to search databases for new scaffolds that can present the same pharmacophoric features.

Shape-based Screening: This method uses the three-dimensional shape of the isoxazole-containing lead compound as a query to find structurally diverse molecules with a similar shape.

Structure-based Design: If the crystal structure of the target protein is known, new scaffolds can be designed de novo to fit into the binding site and replicate the key interactions of the original isoxazole ligand.

Ring-opening and Ring-closing Strategies: The isoxazole ring can be chemically opened to a more flexible intermediate, which can then be recyclized to form a different heterocyclic system. This approach can lead to significant structural novelty while retaining some of the original atoms and functionalities.

For instance, starting from a series of active this compound derivatives, a scaffold hopping campaign could explore replacing the isoxazole core with other heterocycles to identify novel series of compounds with potentially improved drug-like properties. nih.govmdpi.com

Conformational Analysis of Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a protein. nih.gov For derivatives of this compound, conformational analysis is essential for understanding their SAR and for guiding the design of more potent and selective compounds.

Rotation around Single Bonds: The substituents at the 3- and 5-positions, as well as any linkers or peripheral moieties, can rotate around single bonds, leading to a variety of possible conformations.

Steric Hindrance: Bulky groups, such as the isopropyl group at the 5-position, can restrict rotation and favor certain conformations over others.

Intramolecular Interactions: Non-covalent interactions within the molecule, such as hydrogen bonds or dipole-dipole interactions, can stabilize specific conformations.

Both experimental and computational methods are employed for conformational analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different atoms in the molecule, which helps in determining its three-dimensional structure in solution. nih.gov

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its crystalline state.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the stable conformations of a molecule and to estimate the energy barriers between them. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its preferred conformations over time. nih.gov

By correlating the preferred conformations of a series of derivatives with their biological activities, researchers can develop a deeper understanding of the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target. nih.govnih.gov This knowledge is invaluable for the rational design of new derivatives with improved biological profiles.

Computational and Theoretical Investigations of Methyl 5 Isopropylisoxazole 3 Carboxylate and Its Analogs

Molecular Docking Studies on Isoxazole (B147169) Derivatives (e.g., protein-ligand interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the basis of a compound's biological activity. For isoxazole derivatives, docking studies have been extensively used to explore their interactions with various biological targets. nih.govtandfonline.comacs.orgconnectjournals.com

Research has shown that isoxazole-containing compounds can effectively bind to the active sites of numerous enzymes. For instance, docking studies on isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes revealed key binding interactions. nih.govnih.gov The 5-methyl-isoxazole ring, guided by substitutions on adjacent phenyl rings, was observed to fit into the secondary binding pocket of the COX-2 enzyme, forming crucial interactions. nih.gov Similarly, studies targeting carbonic anhydrase have used docking to rationalize the inhibitory profiles of novel isoxazole derivatives, identifying key residues within the enzyme's active site that interact with the ligand. acs.orgnih.gov

The primary interactions governing the binding of isoxazole analogs to protein targets include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.netresearchgate.net The nitrogen atom of the isoxazole ring often acts as a hydrogen bond acceptor, while the aromatic ring itself can participate in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Docking studies on newly designed 3,4-disubstituted isoxazole compounds as potential inhibitors of the Hsp90 protein identified specific hydrogen bonding with residues such as Asp93 and Thr184, and pi-alkyl interactions with Leu48 and Phe138. nih.gov These computational predictions are vital for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors. nih.gov

| Isoxazole Derivative Class | Protein Target | Key Findings & Interactions |

| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | The 5-methyl-isoxazole ring is pushed toward a secondary binding pocket, creating ideal interactions with COX-2. nih.gov |

| 3,4-substituted phenyl isoxazoles | Cytochrome P450 (CYP) | Compounds showed good docking scores compared to standard drugs; 4-OH and 4-F derivatives showed strong affinity. tandfonline.com |

| Ethyl butyrylacetate-derived isoxazoles | Carbonic Anhydrase (CA) | Docking supported in vitro inhibition results, identifying binding modes at the entrance of the active site. acs.orgnih.gov |

| Thiazole-indole-isoxazole amides | STAT2 SH2 domain / B-DNA | Derivatives showed significant binding affinity to cancer targets. connectjournals.com |

| 3,4-disubstituted isoxazoles | Hsp90 | Interactions included hydrogen bonds with Asp93 and Thr184, and pi-alkyl interactions with Leu48, Met98, and Phe138. nih.gov |

Mechanistic Pathway Elucidation for Isoxazole Synthesis

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, and computational studies have been instrumental in elucidating the underlying reaction mechanisms. The most prevalent and widely studied route is the 1,3-dipolar cycloaddition reaction. nih.govwikipedia.orgresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). nih.govwikipedia.orgchemtube3d.com

Mechanistic investigations suggest that this reaction can proceed through either a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. nih.gov The nitrile oxide is often generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides (hydroxyimidoyl chlorides). organic-chemistry.orgnih.gov Computational models help predict the regioselectivity of the cycloaddition, which is crucial when unsymmetrical alkynes are used, leading to the formation of either 3,5-disubstituted or 3,4-disubstituted isoxazoles.

Alternative pathways for isoxazole synthesis have also been explored. nanobioletters.com These include the cyclocondensation of hydroxylamine (B1172632) with β-dicarbonyl compounds or their equivalents. youtube.com For instance, the reaction of hydroxylamine with a β-keto ester can yield either isoxazolin-5-ones or 3-hydroxyisoxazoles depending on the reaction conditions and substrate, a process whose intricacies can be unraveled through mechanistic studies. youtube.com Other methods involve the cyclization of β-fluoro enones with sodium azide (B81097) or the copper-catalyzed annulation of alkenes. nanobioletters.com Theoretical calculations can map the potential energy surfaces for these reactions, identify transition states, and determine activation energies, thus providing a detailed picture of the most favorable reaction pathway. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like Methyl 5-isopropylisoxazole-3-carboxylate. nih.govresearchgate.net These methods provide detailed information on electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity. researchgate.netresearchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net Studies on various isoxazole derivatives have used DFT to calculate these parameters, revealing how different substituents affect the electronic structure and reactivity of the isoxazole ring. researchgate.netasianpubs.org

Furthermore, quantum chemical methods are used to calculate various molecular descriptors that profile reactivity, such as:

Net Atomic Charges: These indicate the electron density on each atom, helping to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Chemical Potential (μ), Hardness (η), and Electrophilicity (ω): These global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net

Theoretical studies have also investigated the photochemistry of isoxazoles, showing that UV light can induce the cleavage of the weak N-O bond, leading to ring-opening and the formation of diradical species. acs.orgacs.orgbiorxiv.org These calculations are crucial for understanding the stability and potential degradation pathways of isoxazole-containing compounds.

| Computational Method | Calculated Property | Significance |

| DFT (e.g., B3LYP/6-31G*) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| PM3, DFT | Net Atomic Charges | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| DFT, Ab initio | Dipole Moment | Describes molecular polarity and influences intermolecular forces. researchgate.net |

| DFT | Global Reactivity Descriptors (μ, η, ω) | Quantifies electronegativity, hardness, and electrophilicity. researchgate.net |

| CASSCF, CASPT2 | Vertical Excitation Energies | Elucidates photodynamic properties and stability under UV light. acs.org |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com For isoxazole derivatives, MD simulations are employed to assess the stability of the binding poses predicted by docking and to explore the conformational flexibility of the ligand within the active site. nih.govnih.govnih.gov

Starting from a docked complex, an MD simulation solves Newton's equations of motion for the system, providing a trajectory that reveals how the protein and ligand interact and adapt to each other. scienceopen.comnih.gov Key analyses performed on MD trajectories include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation and determine if the complex reaches an equilibrium state. nih.gov A stable RMSD for the ligand suggests it remains in its binding pocket.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. It can highlight which amino acid residues are most affected by ligand binding.

Interaction Analysis: Throughout the simulation, the persistence of key interactions like hydrogen bonds and hydrophobic contacts observed in docking is monitored. This dynamic analysis provides a more realistic assessment of the binding mode's stability. researchgate.net

MD simulations have confirmed the stability of complexes between isoxazole inhibitors and targets like carbonic anhydrase and various bacterial enzymes. nih.govnih.gov These studies provide crucial information on the dynamic behavior of the ligand-receptor complex, which is essential for validating docking results and guiding lead optimization. nih.govmdpi.com

In Silico Screening and Virtual Library Design Strategies

In silico screening involves the computational evaluation of large collections of chemical compounds to identify those most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery. ukaazpublications.com For isoxazole-based drug design, virtual libraries of derivatives are often created by systematically modifying a core isoxazole scaffold. nih.govrsc.org

The design strategy typically involves:

Scaffold Selection: Starting with a known active isoxazole molecule or a promising fragment.

Virtual Library Enumeration: Adding a variety of substituents at different positions on the isoxazole ring and any associated side chains. This creates a large, diverse library of virtual compounds.

High-Throughput Virtual Screening (HTVS): The virtual library is then screened against a protein target using molecular docking. The compounds are ranked based on their predicted binding affinity (docking score). ukaazpublications.com

Filtering and Selection: The top-ranked compounds are further filtered based on other computational predictions, such as ADMET properties (see section 5.6) and drug-likeness rules, to select a smaller, more promising set of candidates for chemical synthesis and experimental testing. ukaazpublications.com

This strategy has been applied to discover isoxazole derivatives as potential anticancer agents, antimicrobials, and enzyme inhibitors. nih.govmdpi.com By exploring a vast chemical space computationally, researchers can focus their synthetic efforts on compounds with the highest probability of success.

Prediction of Molecular Properties using Computational Methods

Beyond predicting binding affinity, computational methods are widely used to estimate a wide range of molecular properties crucial for drug development. These predictions help to identify potential liabilities early in the design process, reducing late-stage failures. For isoxazole derivatives, these in silico predictions are a key part of the design and optimization cycle. nih.govresearchgate.net

A primary focus is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govukaazpublications.comresearchgate.net Web-based tools and specialized software like SwissADME and pkCSM are commonly used to calculate parameters such as:

Physicochemical Properties: Molecular weight, octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Lipinski's Rule of Five: This rule is often used as a first-pass filter for "drug-likeness," assessing if a compound has properties that would likely make it an orally active drug in humans. ukaazpublications.com

Pharmacokinetic Properties: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., cytochrome P450). researchgate.net

Toxicity: In silico models can predict potential toxicities, such as mutagenicity, carcinogenicity, or hepatotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical structure with biological activity. nih.govresearchgate.netacs.org By building a statistical model based on a set of known active and inactive compounds, a QSAR model can predict the activity of new, unsynthesized isoxazole analogs, further guiding the design process.

| Property Class | Predicted Parameter | Computational Tool/Method |

| Physicochemical | Molecular Weight, logP, TPSA | Molinspiration, SwissADME ukaazpublications.com |

| Drug-Likeness | Lipinski's Rule of Five | SwissADME, various toolkits ukaazpublications.com |

| Pharmacokinetics | GI Absorption, BBB Permeation | pkCSM, SwissADME nih.govresearchgate.net |

| Toxicity | AMES Mutagenicity, Hepatotoxicity | pkCSM, DEREK Nexus nih.gov |

| Biological Activity | % Inhibition, IC50 | QSAR Models nih.govresearchgate.netacs.org |

Advanced Analytical Techniques for Characterization of Methyl 5 Isopropylisoxazole 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first step in characterizing the primary structure of Methyl 5-isopropylisoxazole-3-carboxylate derivatives. These experiments identify the different chemical environments of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For a compound like this compound, characteristic signals are expected. The isopropyl group typically presents as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methyl ester group will appear as a singlet, and the proton on the isoxazole (B147169) ring (at the C4 position) will also be a singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shift of each carbon provides insight into its functional group and electronic environment. nih.gov Key signals for this compound would include the carbonyl carbon of the ester, the carbons of the isoxazole ring (C3, C4, and C5), the carbons of the isopropyl group, and the methyl carbon of the ester. rsc.org The electronegativity of the oxygen and nitrogen atoms in the isoxazole ring significantly influences the chemical shifts of the ring carbons. libretexts.orgdocbrown.info

Table 1: Representative ¹H NMR Data for a this compound Moiety

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl-CH₃ | ~ 1.35 | Doublet (d) | 6H |

| Isopropyl-CH | ~ 3.20 | Septet (sept) | 1H |

| Ester-OCH₃ | ~ 3.90 | Singlet (s) | 3H |

| Isoxazole-H (C4) | ~ 6.50 | Singlet (s) | 1H |

Table 2: Representative ¹³C NMR Data for a this compound Moiety

| Carbon Atom | Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | ~ 21.0 |

| Isopropyl-CH | ~ 28.0 |

| Ester-OCH₃ | ~ 52.5 |

| Isoxazole-C4 | ~ 102.0 |

| Isoxazole-C3 | ~ 158.0 |

| Ester-C=O | ~ 161.0 |

| Isoxazole-C5 | ~ 175.0 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the molecular puzzle by establishing connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the assignments of their attached protons. For example, it would show a correlation between the isoxazole C4 proton signal and the isoxazole C4 carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. mdpi.com For this compound, HMBC would show correlations from the isopropyl methyl protons to the C5 of the isoxazole ring, and from the ester methyl protons to the carbonyl carbon, thus confirming the placement of these groups. diva-portal.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly vital for determining stereochemistry and conformation in more complex derivatives. libretexts.orgresearchgate.netlibretexts.org For a relatively rigid derivative, NOESY could reveal spatial proximity between protons on the isopropyl group and the C4-H of the isoxazole ring. libretexts.orgresearchgate.net

APT (Attached Proton Test): Though a 1D experiment, APT and its 2D counterpart DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate carbon signals based on the number of attached protons. They distinguish between CH₃, CH₂, CH, and quaternary carbons, which aids in the complete assignment of the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile or polar molecules like isoxazole derivatives. uni-goettingen.de In ESI-MS, the analyte in solution is aerosolized and ionized, typically by protonation, to form a pseudomolecular ion such as [M+H]⁺. nih.gov This allows for the accurate determination of the molecular weight. Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion, where it is fragmented by collision-induced dissociation to produce smaller ions. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is routinely used to assess the purity of a synthesized compound and confirm its identity. nih.govwiley.com A sample is injected into an HPLC system, often with a C18 column, and separated based on its components' affinity for the stationary and mobile phases. The eluent is then directed into the mass spectrometer. The retention time from the LC provides one piece of identifying information, while the mass spectrum provides the molecular weight, offering a high degree of confidence in both the purity and identity of the target compound. nih.gov

Table 3: Typical LC-MS Parameters for Isoxazole Derivative Analysis

| Parameter | Condition |

| LC System | UHPLC or HPLC |

| Column | C18 Reverse-Phase (e.g., 75 x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Methanol (B129727)/Acetonitrile (B52724) nih.govnih.gov |

| Flow Rate | 0.2 - 0.6 mL/min nih.govwiley.com |

| MS Detector | Quadrupole or Orbitrap wiley.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Full scan and/or Selected Ion Monitoring (SIM) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique, though it is more commonly applied to large biomolecules and synthetic polymers. rsc.org Its application to small molecules (typically under 500 Da) like this compound can be challenging due to interference from the matrix ions in the low mass-to-charge region. nih.govasianpubs.org However, advancements in matrix development and analytical strategies have expanded its utility. nih.govrsc.org Using specific matrices that absorb laser energy and promote analyte ionization without generating interfering background signals allows for the successful analysis of small molecules. researchgate.net This technique can be particularly useful for rapid screening and high-throughput analysis.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound derivatives from reaction mixtures and for the assessment of their purity. These methods exploit differences in the physicochemical properties of compounds, such as polarity and volatility, to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of isoxazole derivatives due to its high resolution and applicability to a wide range of compounds. researchgate.net Reverse-phase (RP) HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical RP-HPLC method for the analysis of related compounds, such as Methyl 5-methylisoxazole-3-carboxylate, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) for further structural elucidation. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com The method's selectivity and accuracy make it suitable as a stability-indicating assay for isoxazole-containing pharmaceutical products. researchgate.net

Table 1: Representative HPLC Conditions for Isoxazole Carboxylate Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.comsielc.com |

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

| Detector | UV | nih.gov |

| Application | Purity Assessment, Preparative Separation | sielc.comsielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For isoxazole derivatives, GC is often coupled with a mass spectrometer (GC-MS), which provides high sensitivity and detailed structural information for identification. gdut.edu.cn

The applicability of GC to isoxazole analysis is noted in chemical databases like the NIST Chemistry WebBook. nist.gov While direct GC methods for this compound are not extensively detailed, methods developed for other nitrogen-containing heterocyclic compounds, such as imidazoles, can be adapted. gdut.edu.cn Such methods may involve a derivatization step to increase the volatility and thermal stability of the analyte. The separation is achieved based on the compound's boiling point and affinity for the GC column's stationary phase, with retention times serving as a key identifier. gdut.edu.cn The subsequent MS analysis provides a fragmentation pattern that acts as a molecular fingerprint.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. plantsjournal.com The technique measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. plantsjournal.com The resulting spectrum provides a unique fingerprint of the compound. plantsjournal.com

For this compound and its derivatives, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. The most prominent peaks include the C=O stretching vibration of the methyl ester group, typically observed around 1720-1740 cm⁻¹. nih.govresearchgate.net Other key vibrations include those for the C=N bond in the isoxazole ring (around 1610-1620 cm⁻¹), C-H bonds of the alkyl and aromatic groups, and various stretching and bending vibrations of the isoxazole ring itself. nih.govresearchgate.net Analysis of the fingerprint region (below 1500 cm⁻¹) provides further confirmation of the molecule's identity. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Isoxazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1719 - 1733 | nih.gov |

| Isoxazole Ring | C=N Stretch | 1608 - 1622 | nih.gov |

| Alkene (Ring) | C=C Stretch | 1587 - 1594 | nih.gov |

| Aromatic (if present) | C=C Stretch | 1545 - 1559 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic absorption of molecules and is used to study compounds containing chromophores, particularly conjugated systems. The isoxazole ring, along with the carboxylate group, constitutes a conjugated system that absorbs light in the UV-Vis region. researchgate.net

The UV-Vis spectrum of an isoxazole derivative is characterized by one or more absorption maxima (λ_max). nih.gov The position and intensity of these bands are influenced by the specific substituents on the isoxazole ring and the solvent used for analysis. nih.govresearchgate.net For instance, various benzylidene-propylisoxazolone derivatives exhibit a λ_max in methanol at approximately 380-386 nm. nih.gov This technique is valuable for quantitative analysis and for monitoring chemical reactions, such as hydrolysis, where the electronic structure of the molecule changes. researchgate.net

Table 3: UV-Vis Absorption Maxima (λ_max) for Representative Isoxazole Derivatives in Methanol

| Compound | λ_max (nm) | Source(s) |

|---|---|---|

| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 386 | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture